molecular formula C20H16BrNO5 B2956449 7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862199-51-7

7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2956449
CAS No.: 862199-51-7
M. Wt: 430.254
InChI Key: FWZAVTNAKIPUEE-UHFFFAOYSA-N
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Description

7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its bromine atom, dimethoxyphenyl group, and a chromeno[2,3-c]pyrrole-3,9-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting with the construction of the chromeno[2,3-c]pyrrole core. One common approach is the condensation of appropriate precursors, such as 3,4-dimethoxybenzaldehyde and a suitable amine, followed by bromination and subsequent cyclization reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Bromination reactions typically use bromine (Br2) in an inert solvent like dichloromethane (DCM).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of other brominated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a versatile intermediate for the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Biology: Biologically, 7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown potential in various bioassays, indicating activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry: Industrially, it can be used in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism by which 7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

  • 3,4-Dimethoxybenzaldehyde

  • Chromeno[2,3-c]pyrrole derivatives

Uniqueness: Compared to similar compounds, 7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique structural features, such as the presence of the bromine atom and the specific arrangement of the dimethoxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity.

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Properties

IUPAC Name

7-bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO5/c1-22-17(10-4-6-14(25-2)15(8-10)26-3)16-18(23)12-9-11(21)5-7-13(12)27-19(16)20(22)24/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZAVTNAKIPUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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